![molecular formula C14H25NO3 B4670174 5-oxo-5-[(3,3,5-trimethylcyclohexyl)amino]pentanoic acid](/img/structure/B4670174.png)
5-oxo-5-[(3,3,5-trimethylcyclohexyl)amino]pentanoic acid
Overview
Description
5-oxo-5-[(3,3,5-trimethylcyclohexyl)amino]pentanoic acid is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of the amino acid lysine and has been found to have several potential applications in various fields such as medicine, biochemistry, and agriculture.
Mechanism of Action
The mechanism of action of 5-oxo-5-[(3,3,5-trimethylcyclohexyl)amino]pentanoic acid is not fully understood. However, it has been proposed that it acts as a competitive inhibitor of HDACs by binding to the active site of the enzyme and preventing it from deacetylating histone proteins. This leads to an increase in the acetylation of histones, which is associated with changes in gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-oxo-5-[(3,3,5-trimethylcyclohexyl)amino]pentanoic acid are still being investigated. However, it has been shown to have potential anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It has also been found to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the advantages of 5-oxo-5-[(3,3,5-trimethylcyclohexyl)amino]pentanoic acid is its ease of synthesis and purification. It is also relatively stable and can be stored for extended periods of time. However, one of the limitations is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for the research on 5-oxo-5-[(3,3,5-trimethylcyclohexyl)amino]pentanoic acid. One area of interest is the development of more potent and selective HDAC inhibitors based on this compound. Another area is the investigation of its potential as a therapeutic agent for various diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. Additionally, the development of new methods for the synthesis and purification of this compound could lead to more efficient and cost-effective production.
Scientific Research Applications
5-oxo-5-[(3,3,5-trimethylcyclohexyl)amino]pentanoic acid has been found to have several potential applications in scientific research. It has been used as a building block for the synthesis of various bioactive compounds such as inhibitors of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. It has also been used as a precursor for the synthesis of fluorescent probes for imaging of lysine-specific demethylase 1 (LSD1), another enzyme involved in gene regulation.
properties
IUPAC Name |
5-oxo-5-[(3,3,5-trimethylcyclohexyl)amino]pentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-10-7-11(9-14(2,3)8-10)15-12(16)5-4-6-13(17)18/h10-11H,4-9H2,1-3H3,(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKBGNMLVSGAOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NC(=O)CCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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